molecular formula C3ClF9Ge B13422643 Tris(trifluoromethyl)chlorogermane CAS No. 66348-17-2

Tris(trifluoromethyl)chlorogermane

Katalognummer: B13422643
CAS-Nummer: 66348-17-2
Molekulargewicht: 315.10 g/mol
InChI-Schlüssel: VKCQPKOVFIVMCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris(trifluoromethyl)chlorogermane is an organogermanium compound with the molecular formula C₃ClF₉Ge. It is characterized by the presence of three trifluoromethyl groups and one chlorine atom bonded to a germanium center.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tris(trifluoromethyl)chlorogermane can be synthesized through the reaction of germanium tetrachloride with trifluoromethylating agents. One common method involves the use of trifluoromethyltrimethylsilane in the presence of a catalyst. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and purification systems to handle the highly reactive trifluoromethylating agents and to ensure the safety and efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Tris(trifluoromethyl)chlorogermane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Tris(trifluoromethyl)chlorogermane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.

    Medicine: Research is ongoing to investigate its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes

Wirkmechanismus

The mechanism of action of tris(trifluoromethyl)chlorogermane involves its ability to participate in various chemical reactions due to the presence of the highly electronegative trifluoromethyl groups and the reactive chlorine atom. These groups influence the reactivity and stability of the compound, allowing it to interact with different molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Tris(trifluoromethyl)chlorogermane is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon, tin, and phosphorus analogs.

Eigenschaften

CAS-Nummer

66348-17-2

Molekularformel

C3ClF9Ge

Molekulargewicht

315.10 g/mol

IUPAC-Name

chloro-tris(trifluoromethyl)germane

InChI

InChI=1S/C3ClF9Ge/c4-14(1(5,6)7,2(8,9)10)3(11,12)13

InChI-Schlüssel

VKCQPKOVFIVMCB-UHFFFAOYSA-N

Kanonische SMILES

C(F)(F)(F)[Ge](C(F)(F)F)(C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.